molecular formula C19H19NO5 B14959228 N-(furan-2-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

N-(furan-2-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B14959228
M. Wt: 341.4 g/mol
InChI Key: ARSGJHYOKPDMML-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-6-YL)PROPANAMIDE is a complex organic compound that features a furan ring, a chromenone moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-6-YL)PROPANAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then coupled with a chromenone derivative under specific reaction conditions. The final step involves the formation of the propanamide linkage through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and reducing costs.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-6-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The chromenone moiety can be reduced to dihydrochromenones.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrochromenones and related compounds.

    Substitution: Halogenated and nitrated derivatives of the furan ring.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-6-YL)PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-6-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The furan and chromenone moieties can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(FURAN-2-YL)METHYL]-3-(4-METHYL-2-OXO-2H-CHROMEN-6-YL)PROPANAMIDE: Lacks the methoxy group on the chromenone moiety.

    N-[(THIOPHEN-2-YL)METHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-6-YL)PROPANAMIDE: Contains a thiophene ring instead of a furan ring.

Uniqueness

N-[(FURAN-2-YL)METHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-6-YL)PROPANAMIDE is unique due to the presence of both furan and chromenone moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide

InChI

InChI=1S/C19H19NO5/c1-12-8-19(22)25-17-10-16(23-2)13(9-15(12)17)5-6-18(21)20-11-14-4-3-7-24-14/h3-4,7-10H,5-6,11H2,1-2H3,(H,20,21)

InChI Key

ARSGJHYOKPDMML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCC3=CC=CO3

Origin of Product

United States

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